N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide
Description
N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide is an enamide derivative characterized by:
- Cyclopropylmethyl group: A three-membered ring system known to enhance metabolic stability and reduce steric hindrance compared to bulkier substituents.
- 3-Fluorophenyl moiety: Fluorine’s electron-withdrawing properties improve binding affinity and pharmacokinetic profiles.
- But-2-enamide backbone: The α,β-unsaturated amide group facilitates hydrogen bonding and structural rigidity, common in bioactive molecules.
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10(12-3-2-4-13(16)8-12)7-15(19)18-14(9-17)11-5-6-11/h2-4,7-8,11,14H,5-6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFAIJSUHXUKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC(C#N)C1CC1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enamide Derivatives
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Structure : Features a prop-2-enamide backbone with chlorophenyl substituents.
- Key Differences : The absence of fluorine and cyclopropyl groups reduces metabolic stability compared to the target compound. Chlorine’s larger atomic radius may hinder receptor interactions .
- Application : Primarily used in agrochemical research due to its structural simplicity and stability.
Lapatinib (Quinazoline-based enamide)
- Structure : Contains a quinazoline core with a 3-fluorophenylmethoxy group and a but-2-enamide chain.
- Key Differences : The quinazoline scaffold enables kinase inhibition (e.g., EGFR/Her2), whereas the target compound lacks this heterocyclic system. Both share fluorophenyl and enamide motifs, critical for target engagement .
- Application : FDA-approved tyrosine kinase inhibitor for breast cancer.
Fluorophenyl-Containing Compounds
(S)-N-(cyclobutyl(3-fluorophenyl)methyl)-... (NK3 Receptor Antagonist)
- Structure : Includes a 3-fluorophenyl group and cyclobutylmethyl substituent.
- The fluorophenyl group enhances receptor affinity (Ki = 0.24 nM in humans) .
- Application : Neuropharmacology (NK3 receptor imaging via PET).
Cyfluthrin (Pyrethroid Insecticide)
Cyclopropyl/Cyano-Substituted Analogs
Cyprofuram
- Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring.
- Key Differences : The absence of fluorophenyl and enamide groups shifts its utility to fungicidal activity .
- Application : Agricultural fungicide.
Tau-Fluvalinate
- Structure: Cyano(3-phenoxyphenyl)methyl group with a valine backbone.
- Key Differences: The valine moiety and phenoxyphenyl group target insect sodium channels, unlike the target compound’s enamide design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorophenyl Group : Enhances binding affinity and metabolic stability across applications, from neuroreceptors (Ki < 1 nM in NK3 antagonists ) to kinase inhibitors .
- Cyclopropyl vs. Cyclobutyl : Smaller cyclopropyl reduces steric hindrance, improving bioavailability compared to cyclobutyl-containing analogs .
- Enamide Backbone : Critical for hydrogen bonding in pharmaceuticals (e.g., lapatinib’s kinase interactions ) but less prevalent in agrochemicals, which favor esters or amines .
- Cyanogroup: In pesticides, improves insecticidal activity via sodium channel modulation ; in pharmaceuticals, may influence electronic properties of enamide systems.
Biological Activity
N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide, also known as (E)-N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₅H₁₅FN₂O
- Molecular Weight : 258.29 g/mol
- CAS Number : 1798395-36-4
The compound features a cyano group and a cyclopropyl moiety, which contribute to its unique reactivity and biological properties. The presence of the fluorophenyl group suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The cyano group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins. This interaction may inhibit enzyme activity, which is crucial in various metabolic pathways.
- Receptor Modulation : The structural components may allow the compound to bind to specific receptors, potentially modulating their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies have shown that related cyano compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways. The fluorophenyl group is hypothesized to enhance this effect by improving the compound's lipophilicity and cellular uptake.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study explored the inhibition of T3SS in enteropathogenic E. coli using various compounds, including derivatives of this compound. Results showed that certain concentrations led to a significant reduction in T3SS-mediated virulence factor secretion, indicating potential therapeutic applications against bacterial infections . -
Anticancer Screening :
In vitro assays were conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Similar Cyano Compounds | Antibacterial | Disruption of cell wall synthesis |
| Fluorinated Compounds | Enhanced lipophilicity | Improved cellular uptake |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and cyclopropane functionalization. Key steps include:
- Amide Coupling : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to link the cyano(cyclopropyl)methyl group to the fluorophenyl-enamide backbone .
- Stereochemical Control : Reaction temperatures (e.g., −20°C to 25°C) and solvent polarity (e.g., THF or DMF) are optimized to minimize side products and enhance Z/E isomer selectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions (e.g., distinguishing fluorophenyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from chlorine/fluorine atoms .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95%) and resolves stereoisomers .
Q. What are the key structural features influencing the compound’s physicochemical properties?
- Methodological Answer :
- Cyclopropyl Group : Introduces ring strain, affecting reactivity in nucleophilic additions or ring-opening reactions .
- Fluorophenyl Moiety : Enhances metabolic stability via C-F bond strength and modulates electronic effects (e.g., para-substitution directs electrophilic attacks) .
- Enamide Backbone : The α,β-unsaturated system enables conjugation, influencing UV-Vis absorption and redox behavior .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of enamide derivatives like this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., S-configured amines) to direct stereochemistry .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic amination with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .
- Dynamic Kinetic Resolution : Adjust pH and temperature to favor one isomer during enamide formation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Compare computed H NMR chemical shifts (e.g., using Gaussian 09 with B3LYP/6-31G*) to experimental data to validate tautomeric forms or conformational preferences .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming the E configuration of the enamide via crystal structure analysis) .
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) that may explain discrepancies in peak splitting .
Q. How can Density Functional Theory (DFT) predict the electronic effects of substituents on the compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks (e.g., cyano group’s electron-withdrawing effect lowers LUMO energy) .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., between the fluorophenyl ring and enamide π-system) to explain regioselectivity in cross-coupling reactions .
Q. What methodologies are employed to study the compound’s potential interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors, guided by the fluorophenyl group’s hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values) to validate computational predictions .
- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation of the cyclopropyl group) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across different solvent systems?
- Methodological Answer :
- Hansen Solubility Parameters : Compare experimental solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to identify polarity mismatches .
- Co-solvency Studies : Use water-ethanol or DMSO-water mixtures to balance hydrophilicity/hydrophobicity and reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
